molecular formula C22H18N2O2 B2660019 (E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide CAS No. 324540-66-1

(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide

Cat. No.: B2660019
CAS No.: 324540-66-1
M. Wt: 342.398
InChI Key: HVKJIKMLNGTGOS-CPNJWEJPSA-N
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Description

Introduction

Historical Context of Cyanoacrylamide Research

Cyanoacrylamides emerged as a critical class of compounds in the late 20th century, driven by their unique reactivity profiles and potential as enzyme inhibitors. Early studies focused on their ability to form reversible covalent bonds with biological nucleophiles, such as cysteine residues, enabling precise modulation of protein function. The discovery of 2-cyanoacrylates as tunable warheads in kinase inhibitors marked a turning point, with researchers leveraging their electrophilic β-carbon for targeted therapeutic interventions. The integration of heterocyclic systems, such as furans, into cyanoacrylamide frameworks began in the 2010s, aiming to enhance binding affinity and selectivity.

Significance in Medicinal Chemistry and Drug Discovery

(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide exemplifies the convergence of structural complexity and functional versatility. The benzyl group enhances lipophilicity, facilitating membrane permeability, while the p-tolyl-furan moiety contributes to π-π stacking interactions with aromatic residues in target proteins. Cyanoacrylamides of this class have shown promise in disrupting tubulin polymerization, akin to combretastatin analogs, by binding to the colchicine site. Recent advances in one-pot synthetic methodologies have further accelerated the exploration of structurally related analogs for oncology and infectious disease applications.

Classification and Structural Features

The compound belongs to the acrylamide family, characterized by the presence of a conjugated enone system (C=C–C=O) and a cyano group at the α-position. Its IUPAC name, this compound, reflects the following structural components:

  • Benzyl group : Attached to the amide nitrogen, providing steric bulk and hydrophobicity.
  • Cyano group : Enhances electrophilicity at the β-carbon, enabling covalent interactions with thiols.
  • 5-(p-Tolyl)furan-2-yl : A heteroaromatic system that stabilizes the (E)-configuration through intramolecular hydrogen bonding between the furan oxygen and acrylamide carbonyl.

The molecular formula, C₂₃H₂₁N₃O₂, corresponds to a molar mass of 371.43 g/mol. X-ray crystallography of analogous compounds reveals planar geometries stabilized by conjugated π-systems, with dihedral angles <10° between the furan and acrylamide planes.

Research Scope and Objectives

Current investigations prioritize three objectives:

  • Synthetic Optimization : Developing high-yield routes using Knoevenagel condensations and transition-metal-catalyzed couplings.
  • Mechanistic Elucidation : Mapping interactions with tubulin and other cytoskeletal targets through molecular docking studies.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., p-tolyl vs. halogenated aryl groups) with antiproliferative activity.
Table 1. Key Structural Motifs and Their Roles
Motif Role in Bioactivity Synthetic Relevance
Cyanoacrylamide Covalent binding to cysteine residues Formed via Knoevenagel condensation
5-(p-Tolyl)furan Enhances tubulin binding affinity Synthesized via Paal–Knorr cyclization
N-Benzyl group Improves blood-brain barrier penetration Introduced via nucleophilic acyl substitution

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-7-9-18(10-8-16)21-12-11-20(26-21)13-19(14-23)22(25)24-15-17-5-3-2-4-6-17/h2-13H,15H2,1H3,(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKJIKMLNGTGOS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocyclic Modifications

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]
  • Structural Differences: Replaces furan with thiophene and lacks the cyano group.
  • Pharmacology: Acts as a positive allosteric modulator (PAM) of α7 nAChRs (EC50 = 3.2 µM) and shows antinociceptive effects in murine models via α7 nAChR and CaV2.2 channel inhibition .
  • Key Insight: Thiophene’s larger sulfur atom may enhance hydrophobic interactions compared to furan, but the absence of a cyano group reduces electrophilicity.
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]
  • Structural Differences : Retains the furan ring but introduces N-methyl-p-tolyl instead of benzyl.
  • Pharmacology: Functions as a negative modulator of α7 nAChRs (IC50 = 5.8 µM) and antagonizes DM497’s antinociceptive effects .
PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide]
  • Structural Differences: Lacks both the cyano group and benzyl substitution.
  • Pharmacology: A prototypical α7 nAChR PAM (EC50 = 1.5 µM) with antinociceptive activity .

Substituent Effects on Acrylamide Nitrogen

Benzyl vs. p-Tolyl/Methyl-p-Tolyl
  • Benzyl Group (Target Compound) : Introduces a bulky aromatic moiety, which may enhance lipophilicity and stabilize π-π interactions with receptor pockets.
  • N-Methyl-p-Tolyl (DM490) : Reduces steric hindrance, favoring negative modulation of α7 nAChRs .
  • Sulfamoylphenyl [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] : Found in coronavirus NSP13 inhibitors, highlighting the role of polar substituents in antiviral activity .

Role of the Cyano Group

  • Analogs: Cyano-containing derivatives (e.g., (E)-N-(1-benzylpiperidin-4-yl)-2-cyano-3-(5-(1,4-dimethoxynaphthalen-2-yl)furan-2-yl)acrylamide) demonstrate improved synthetic versatility but lack reported bioactivity .

Pharmacological and Mechanistic Insights

α7 nAChR Modulation

Compound α7 nAChR Activity EC50/IC50 (µM) Model System
Target Compound Hypothesized PAM N/A N/A
DM497 Positive PAM 3.2 HEK293T cells
DM490 Negative Modulator 5.8 HEK293T cells
PAM-2 Positive PAM 1.5 Murine pain models

Key Trends :

  • Thiophene (DM497) and furan (PAM-2) derivatives exhibit PAM activity, while N-methylation (DM490) converts PAMs into negative modulators.
  • The target compound’s benzyl group and cyano substitution may enhance α7 nAChR binding compared to PAM-2.

Antinociceptive Activity

  • DM497 : Effective in oxaliplatin-induced neuropathic pain models (ED50 = 10 mg/kg) .
  • DM490 : Reduces DM497’s efficacy by 50% via opposing α7 nAChR modulation .

Antiviral Potential

  • (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Inhibits SARS-CoV-2 helicase (NSP13), highlighting acrylamides’ applicability in antiviral drug design .
  • Target Compound: The furan and acrylamide backbone align with NSP13 inhibitor scaffolds, but the benzyl and cyano groups may require optimization for antiviral efficacy.

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